

# Application Notes and Protocols for Heterologous Expression of Cremeomycin in Streptomyces lividans

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Compound of Interest		
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These application notes provide a comprehensive guide for the successful heterologous expression of the antitumor agent **Cremeomycin** in the model host organism, Streptomyces lividans. This protocol is based on the established methodology that first demonstrated the feasibility of producing this potent diazo-containing natural product in a heterologous host, thereby enabling further research and development.[1][2][3]

### Introduction

**Cremeomycin** is a natural product with notable antibacterial and antiproliferative properties, originally isolated from Streptomyces cremeus.[1] Its unique o-diazoquinone structure has garnered significant interest. The heterologous expression of the **Cremeomycin** biosynthetic gene cluster (BGC), designated as the cre cluster, in a genetically tractable host like Streptomyces lividans offers several advantages.[1][4][5][6] These include the potential for improved yields, the generation of novel analogs through genetic engineering, and a more reliable and scalable production platform. This document outlines the key steps, from the initial cloning of the BGC to the cultivation of the recombinant strain and analysis of the final product.

# **Data Summary**



The heterologous expression of the cre gene cluster in Streptomyces lividans TK-64 has been shown to successfully produce **Cremeomycin**.[1] In addition to the target compound, the production of a related metabolite, 2-hydroxy-4-methoxybenzoic acid (2,4-HMBA), was also observed.[1]

Product	Host Strain	Key Findings	Reference
Cremeomycin	Streptomyces lividans TK-64	Successful heterologous production of the diazo-containing natural product.	[1]
2,4-HMBA	Streptomyces lividans TK-64	Identification of a second metabolite produced by the heterologous host.	[1]

# Experimental Protocols Cloning of the Cremeomycin Biosynthetic Gene Cluster (cre)

The initial step involves the identification and cloning of the cre BGC from the native producer, Streptomyces cremeus. A common approach is to create a genomic library and screen for the target cluster.

#### Protocol:

- Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from Streptomyces cremeus using standard protocols.
- Genomic Library Construction:
  - Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).
  - Ligate the resulting DNA fragments into a suitable vector, such as an integrative plasmid (e.g., pSET152-based vector) that can be introduced into E. coli for amplification and



subsequently integrated into the Streptomyces chromosome.

- Library Screening: Screen the genomic library for the cre cluster. This can be achieved through PCR using primers designed based on conserved genes in related biosynthetic pathways or by sequencing random clones. The cre gene cluster is approximately 18 kb and contains 14 open reading frames (creA-creN).[1]
- Plasmid Construction: Once identified, the integrative plasmid containing the entire cre gene cluster (referred to here as pCre) is isolated and purified for transformation into S. lividans.

# Preparation and Transformation of Streptomyces lividans Protoplasts

The introduction of the pCre plasmid into S. lividans is typically achieved through protoplast transformation, a well-established method for this genus.[1][7]

#### Protocol:

- Spore Suspension Preparation: Prepare a dense spore suspension of Streptomyces lividans
   TK-64 from a well-sporulated agar plate.[8]
- Mycelium Growth:
  - Inoculate a suitable liquid medium (e.g., YEME) with the spore suspension.
  - Incubate at 30°C with shaking until the late exponential growth phase is reached (typically 36-48 hours).
- Protoplast Formation:
  - Harvest the mycelia by centrifugation.
  - Wash the mycelial pellet with a sucrose solution (e.g., 10.3% sucrose).
  - Resuspend the mycelia in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes to digest the cell wall.[7] Monitor protoplast formation microscopically.



- · Protoplast Transformation:
  - Gently wash the protoplasts with P buffer and resuspend them in a transformation buffer.
  - Add the integrative plasmid pCre (containing the cre gene cluster) to the protoplast suspension.
  - Add polyethylene glycol (PEG) to facilitate DNA uptake.
  - Plate the transformation mixture onto a regeneration medium (e.g., R2YE agar) and incubate until colonies appear.
- Selection of Transformants: Select for successful transformants by overlaying the plates with an appropriate antibiotic corresponding to the resistance marker on the integrative plasmid.

# Cultivation of Recombinant Streptomyces lividans for Cremeomycin Production

Once transformants are obtained, they need to be cultured under conditions that promote the production of secondary metabolites.

### Protocol:

- Inoculum Preparation: Inoculate a seed culture medium with spores or mycelia of the recombinant S. lividans TK-64::cre strain. Incubate at 28-30°C with shaking for 48-72 hours.
   [9]
- Production Culture:
  - Inoculate a production medium (e.g., a defined medium or a complex medium known to support secondary metabolite production in Streptomyces) with the seed culture.[9][10][11]
  - Incubate the production culture at 28-30°C with shaking for an extended period (e.g., 5-10 days).
- Monitoring Production: At regular intervals, withdraw samples from the culture for analysis to determine the optimal harvest time.



## **Extraction and Analysis of Cremeomycin**

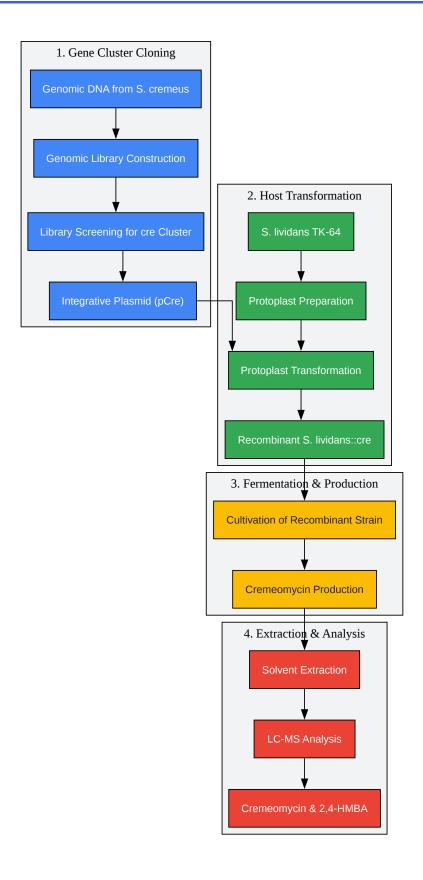
**Cremeomycin** is a light-sensitive compound, so appropriate precautions should be taken during extraction and analysis.[1]

#### Protocol:

- Extraction:
  - Separate the mycelial biomass from the culture broth by centrifugation.
  - Extract the supernatant and the mycelial cake with an organic solvent (e.g., ethyl acetate).
  - Combine the organic extracts and evaporate to dryness under reduced pressure.
- Analysis:
  - Resuspend the dried extract in a suitable solvent (e.g., methanol).
  - Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify and quantify Cremeomycin and 2,4-HMBA.[1]
  - Compare the retention times and mass spectra with those of authentic standards if available.

# **Visualizations**





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Caption: Overall experimental workflow for heterologous expression of **Cremeomycin**.





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Caption: Simplified biosynthetic pathway of **Cremeomycin**.[1][12]

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- To cite this document: BenchChem. [Application Notes and Protocols for Heterologous Expression of Cremeomycin in Streptomyces lividans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580935#heterologous-expression-of-cremeomycin-in-streptomyces-lividans]

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